Enantioselective Enzymatic Resolution: Comparative Yield and Enantiomeric Excess of D-tert-Leucine vs. L-tert-Leucine
In a penicillin G acylase-catalyzed kinetic resolution of DL-tert-leucine, D-tert-leucine was obtained with a yield of 80.6% and enantiomeric excess (ee) of 98.5%, while L-tert-leucine was obtained with a yield of 83.1% and ee of 99% [1]. An alternative enzyme-catalyzed oxidative resolution method using leucine dehydrogenase achieved D-tert-leucine with >99% ee [2].
| Evidence Dimension | Synthetic Yield and Enantiomeric Purity |
|---|---|
| Target Compound Data | D-tert-leucine: yield 80.6%, ee 98.5% [1]; >99% ee [2] |
| Comparator Or Baseline | L-tert-leucine: yield 83.1%, ee 99% (penicillin G acylase method) [1] |
| Quantified Difference | Yield difference: L-tert-leucine +2.5 percentage points; ee difference: L-tert-leucine +0.5 percentage points (comparable purity achieved for both enantiomers) [1] |
| Conditions | Penicillin G acylase from Kluyvera citrophila; N-phenylacetylated-DL-tert-leucine substrate [1]; or leucine dehydrogenase with NADH oxidase-coupled NAD⁺ regeneration [2] |
Why This Matters
This demonstrates that both D- and L-tert-leucine can be obtained with comparable high enantiopurity via established enzymatic routes; procurement decisions should be driven by the stereochemical requirement of the target application rather than purity limitations.
- [1] Liu S-L, Song Q-X, Wei D-Z, Zhang Y-W, Wang X-D. Preparation of optically pure tert-leucine by penicillin G acylase-catalyzed resolution. Prep Biochem Biotechnol. 2006;36(3):235-241. PMID: 16707334. View Source
- [2] Hanson RL, Schwinden MD, Banerjee A, et al. An Efficient and Selective Enzymatic Oxidation System for the Synthesis of Enantiomerically Pure d-tert-Leucine. Org Lett. 2003;5(20):3649-3650. View Source
